Dicyclopentyloxyethyl acrylate is a chemical compound with the molecular formula CHO and a CAS number of 65983-31-5. This compound is classified as an acrylate ester, which is commonly used in various industrial and scientific applications due to its unique properties. Dicyclopentyloxyethyl acrylate serves as a monomer in the synthesis of advanced polymers and copolymers, making it valuable in fields such as materials science, medicine, and coatings technology.
Dicyclopentyloxyethyl acrylate is synthesized from dicyclopentadiene and ethylene glycol, followed by esterification with acrylic acid. This synthesis route allows for the creation of a compound that exhibits desirable characteristics such as low skin irritation and excellent adhesion properties. It falls under the classification of acrylate esters, which are known for their reactivity in polymerization processes.
The synthesis of dicyclopentyloxyethyl acrylate typically involves two main steps:
The reaction conditions are crucial for achieving high yields and purity. In industrial settings, continuous processes are employed to maintain precise control over temperature, pressure, and reactant concentrations. The use of initiators like azobisisobutyronitrile or benzoyl peroxide can facilitate the polymerization of the resulting acrylate.
Dicyclopentyloxyethyl acrylate features a cycloaliphatic structure that contributes to its unique physical properties. The molecular structure can be represented as follows:
Dicyclopentyloxyethyl acrylate can undergo several types of chemical reactions:
Common reagents for these reactions include initiators like azobisisobutyronitrile for polymerization and catalysts for esterification processes. The reaction conditions (temperature, pressure, and solvent) greatly influence the yield and properties of the final products.
The primary mechanism through which dicyclopentyloxyethyl acrylate acts is via polymerization:
The kinetics of this polymerization process can vary significantly based on factors such as temperature, light exposure, and the presence of solvents or additives.
Dicyclopentyloxyethyl acrylate has a wide range of applications across various scientific and industrial fields:
Dicyclopentyloxyethyl acrylate (DCPHEA, C₁₅H₂₀O₃) is synthesized via acid-catalyzed esterification between acrylic acid and dicyclopentenyloxyethanol. The reaction follows a classic Fischer esterification mechanism, where Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) protonate the carbonyl oxygen of acrylic acid, enhancing nucleophilic attack by the hydroxyl group of the alcohol intermediate [4] [10]. Key process parameters include:
Table 1: Catalyst Performance in DCPHEA Esterification
Catalyst | Conversion (%) | Byproducts | Inhibitor Requirement |
---|---|---|---|
Sulfuric acid | 92–95 | Acrylic acid dimers | Hydroquinone (300 ppm) |
p-TSA | 88–90 | Ethers | Phenothiazine (100 ppm) |
Heteropoly acids | 85–88 | Minimal | Hydroquinone (200 ppm) |
Dehydration techniques such as azeotropic distillation with cyclohexane or toluene remove water, shifting equilibrium toward DCPHEA. Post-reaction purification employs thin-film evaporation under reduced pressure (0.1–0.5 kPa) to separate unreacted acrylic acid and catalysts while minimizing thermal degradation [4] [6].
Continuous-flow reactors enhance DCPHEA manufacturing through precise residence control (5–15 minutes) and superior heat management (ΔT < 5°C), critical for handling exothermic esterification [2] [8]. Reactor configurations include:
Table 2: Continuous vs. Batch Production Metrics for DCPHEA
Parameter | Continuous-Flow | Batch Reactor |
---|---|---|
Residence time | 8–12 min | 4–6 h |
Temperature control | ±2°C | ±10°C |
Byproduct formation | <2% | 5–8% |
Productivity | 0.8–1.2 kg/L·h | 0.2 kg/L·h |
Catalyst immobilization on silica or polymer supports minimizes leaching and facilitates reuse. For example, sulfonated polystyrene beads retain >90% activity over 15 reaction cycles. Automated monitoring via inline FTIR or UV/Vis spectroscopy adjusts feed ratios in real-time to maintain optimal stoichiometry [2] [8].
The dicyclopentenyl moiety (C₁₀H₁₄O) in DCPHEA’s precursor, dicyclopentenyloxyethanol, governs polymer properties through steric bulk and hydrophobic character. This bicyclic structure derives from Diels-Alder addition of cyclopentadiene, followed by hydrogenation [1] [5] [9]. Key structure-function relationships include:
Table 3: Impact of Cyclopentyl Intermediates on Polymer Properties
Intermediate Structure | Tg (°C) | Water Absorption (%) | Adhesion (N/mm) |
---|---|---|---|
Dicyclopentenyloxyethyl | 45 | 0.8 | 4.2 |
Cyclohexyloxyethyl | 25 | 1.5 | 3.0 |
Ethoxyethyl | -15 | 5.2 | 1.8 |
Synthetic optimization involves tuning the ether linkage via Williamson ether synthesis between ethylene oxide and dicyclopentenol. Potassium hydroxide or sodium hydride (0.5–1 mol%) catalyze this step at 60–80°C, yielding >95% pure intermediates [5] [9].
The dicyclopentyl ether linkage remains intact during polymerization, enabling uniform incorporation of hydrophobic segments into polymer networks. This structural fidelity underpins DCPHEA’s utility in high-performance coatings and adhesives [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7